molecular formula C25H26N2O5S B6560316 N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methoxyphenyl)acetamide CAS No. 946382-56-5

N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methoxyphenyl)acetamide

Cat. No.: B6560316
CAS No.: 946382-56-5
M. Wt: 466.6 g/mol
InChI Key: OHVLWWDPFLDGPR-UHFFFAOYSA-N
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Description

This compound features a tetrahydroquinoline core substituted at the 1-position with a 4-methoxybenzenesulfonyl group and at the 6-position with a 2-(4-methoxyphenyl)acetamide moiety.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O5S/c1-31-21-8-5-18(6-9-21)16-25(28)26-20-7-14-24-19(17-20)4-3-15-27(24)33(29,30)23-12-10-22(32-2)11-13-23/h5-14,17H,3-4,15-16H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHVLWWDPFLDGPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs and Key Modifications

The following table summarizes structural analogs and their distinguishing features:

Compound Name / ID Core Structure Substituents Molecular Weight Key Properties / Applications References
N-[1-(4-Methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methoxyphenyl)acetamide (Target) Tetrahydroquinoline 1: 4-Methoxybenzenesulfonyl; 6: 2-(4-methoxyphenyl)acetamide ~456.5* Hypothesized enzyme/receptor modulation
G502-0095 (N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methoxyphenyl)acetamide) Tetrahydroquinoline 1: Furan-2-carbonyl; 6: 2-(4-methoxyphenyl)acetamide 390.44 Screening compound (24 mg available)
2-{1-[(4-Methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-methoxyphenyl)acetamide Tetrahydroquinoxaline 1: 4-Methoxyphenoxyacetyl; 2: 2-(4-methoxyphenyl)acetamide ~493.5* Potential heterocyclic intermediate
N-Benzyl-2-{1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-7-[2-(piperidin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-2-yl}acetamide (20) Tetrahydroisoquinoline 1: 3,4-Dimethoxyphenylmethyl; 6: Methoxy; 7: Piperidinylethoxy; 2: Benzylacetamide 677.8 (m/z) Orexin 1 receptor antagonist (24% yield)
N-[4-(4-Methoxybenzenesulfonamido)-phenyl]sulfonyl]acetamide Acetamide-sulfonamide Sulfonamide linker with 4-methoxyphenyl and acetamide groups N/A Crystal structure with hydrogen bonding

*Calculated based on molecular formulas.

Key Observations from Comparative Analysis

a) Core Structure Variations
  • Tetrahydroquinoline vs. Tetrahydroisoquinoline: The target compound’s tetrahydroquinoline core () differs from tetrahydroisoquinoline derivatives () in ring saturation and nitrogen positioning. Tetrahydroisoquinolines in showed orexin receptor antagonism, suggesting the core structure’s role in receptor selectivity .
  • Tetrahydroquinoxaline: The quinoxaline analog in introduces additional nitrogen atoms, likely altering electron distribution and binding affinity compared to the target compound .
b) Substituent Effects
  • Sulfonamide vs. Carbonyl Groups : Replacing the 4-methoxybenzenesulfonyl group (target) with a furan-2-carbonyl (G502-0095) reduces molecular weight (390 vs. ~456.5) and may decrease polarity, affecting solubility and membrane permeability .
  • Methoxy Positioning : The 4-methoxyphenyl group in the target compound is conserved in G502-0095 and analogs, suggesting its role in π-π stacking or hydrogen bonding with targets. In contrast, 3,4-dimethoxy substitutions in enhanced orexin receptor binding .
  • Polar Functional Groups : The sulfonamide moiety in the target compound and ’s crystal structure analog may enhance solubility and stability via hydrogen bonding, whereas lipophilic groups (e.g., benzyl in ) could improve blood-brain barrier penetration .

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